1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride
Overview
Description
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is a chemical compound with the molecular formula C10H13N · HCl. It is a derivative of naphthalene and is known for its applications in various fields of scientific research. The compound is characterized by its solid form and a melting point of 185-187°C .
Mechanism of Action
Target of Action
It is known to be an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .
Mode of Action
The compound interacts with its targets through a process known as iodocyclization . This is a type of cyclization reaction where a molecule of iodine is incorporated into the final cyclic product.
Biochemical Pathways
It has been used in the preparation of new chiral phosphine-aminophosphine ligands , which suggests it may play a role in the synthesis of these compounds.
Result of Action
Its use in the preparation of new chiral phosphine-aminophosphine ligands suggests it may contribute to the synthesis of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride can be synthesized through the reduction of 1-naphthylamine using sodium in boiling amyl alcohol. This process reduces the unsubstituted ring, yielding the tetrahydro compound . The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves the catalytic hydrogenation of 1-naphthylamine. This method ensures a high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium in boiling amyl alcohol is used for the reduction process.
Substitution: Halogenated compounds are often used as reagents for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted naphthylamine derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of chiral ligands and other complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A precursor in the synthesis of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride.
5,6,7,8-Tetrahydro-1-naphthylamine: Another tetrahydro derivative with similar properties.
N-Phenyl-1-naphthylamine: A related compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific tetrahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other naphthylamine derivatives .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWFIUAXSWCIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956094 | |
Record name | 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-02-7, 49800-23-9 | |
Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3459-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride according to the provided research?
A1: The provided research highlights that this compound serves as a crucial intermediate in the synthesis of monoamine oxidase (MAO) inhibitors. [] These inhibitors play a significant role in treating conditions like depression and Parkinson's disease. []
Q2: Can you describe a key stereochemical aspect involved in the synthesis of a derivative of this compound?
A2: A research paper details a large-scale synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a derivative of this compound. [] Achieving the desired stereochemistry at the (1R)-amine center is crucial and achieved through a stereoselective reduction using 9-BBN. This step utilizes a sulfinyl imine intermediate, synthesized from (S)-tetralone and (R)-tert-butylsulfinamide, to ensure the correct stereochemical outcome. []
Q3: Is there a method for separating the enantiomers of Sertraline, a compound related to this compound?
A3: Yes, a validated chiral liquid chromatography method exists for separating Sertraline hydrochloride (cis-(1S, 4S)-4-(3, 4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) from its cis-(1R, 4R) enantiomer. [] This method uses a Chiralpak AD-H column and a mobile phase composed of hexane, isopropyl alcohol, ethanol, and diethyl amine. It allows for the detection and quantification of the cis-(1R, 4R) enantiomer in Sertraline samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.